molecular formula C9H13NO4 B12590749 amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate

amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate

Cat. No.: B12590749
M. Wt: 199.20 g/mol
InChI Key: PFTQPSFDIQYNKX-UHFFFAOYSA-N
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Description

Amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate is a bicyclic compound featuring a pentalene core (a fused bicyclo[3.3.0] system) with functional groups including a hydroxy (-OH) at position 2, an oxo (=O) at position 5, an amino (-NH2) group, and a carboxylate ester (-COO⁻) at position 1. This structure confers unique stereochemical and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate

InChI

InChI=1S/C9H13NO4/c10-14-9(13)8-6-3-5(11)1-4(6)2-7(8)12/h4,6-8,12H,1-3,10H2

InChI Key

PFTQPSFDIQYNKX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)CC2C(C1O)C(=O)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can lead to the formation of the bicyclic core. Subsequent functional group transformations, such as hydroxylation and amination, are then carried out to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

Amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Analysis

Crystal structures of related bicyclic compounds (e.g., β-lactams in ) are frequently resolved using SHELX programs, which optimize refinement against high-resolution data . The pentalene core’s stereochemistry could be similarly analyzed via SHELXL for precise bond-length and angle determination .

Pharmacological Potential

Compounds with bicyclic frameworks and amino-carboxylate motifs (e.g., ) often exhibit antimicrobial or anti-inflammatory activity. The target compound’s oxo and hydroxy groups may mimic transition states in enzymatic reactions, suggesting utility as a protease inhibitor .

Biological Activity

Amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure derived from pentalene, featuring multiple functional groups including an amino group, a hydroxyl group, and a carboxylate moiety. Its molecular formula is C9H13NO4C_9H_{13}NO_4 with a molecular weight of 199.20 g/mol. The unique structural attributes contribute to its biological properties and reactivity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. This is attributed to its ability to interact with microbial cell membranes and inhibit growth. Research has shown that compounds with similar structural features often display varying degrees of antimicrobial efficacy due to their unique functional groups.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Interaction studies suggest that it may modulate pathways involved in inflammation by targeting specific proteins. This property could be beneficial in developing treatments for inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Protein Interaction : The compound likely interacts with proteins involved in inflammation and microbial resistance pathways.
  • Functional Group Influence : The presence of the amino and hydroxyl groups may enhance its ability to form hydrogen bonds with biological targets.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Characteristics
5-Oxooctahydropentalene-2-carboxylic acidSimilar pentalene coreLacks amino group; different reactivity
Octahydropentalene-2-carboxylic acidSimilar core structureNo oxo or amino groups; distinct properties
5-Hydroxyoctahydropentalene-2-carboxylic acidHydroxyl instead of oxoDifferent biological activity due to hydroxyl presence

This table illustrates how the specific combination of functional groups in this compound contributes to its distinct chemical reactivity and potential applications in medicinal chemistry.

In Vitro Studies

In vitro studies have been conducted to evaluate the compound's efficacy against various cell lines. For example:

  • CCRF-CEM Leukemia Cells : Initial tests indicated that analogues related to this compound exhibited varying levels of cytotoxicity. Although some analogues showed no significant activity (IC50 > 20 µg/mL), further optimization could enhance the bioactivity of the parent compound .

Structural Activity Relationship (SAR)

Understanding the SAR of amino 2-hydroxy-5-oxo compounds can provide insights into enhancing their biological activity. Modifications in the structure can lead to improved interactions with biological targets.

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